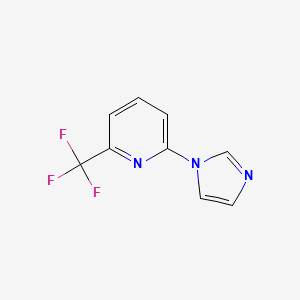

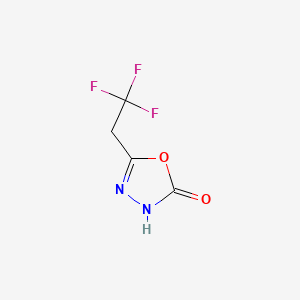

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1215206-29-3 . It has a molecular weight of 249.62 . The compound is known for its purity, which is approximately 98% .

Synthesis Analysis

The synthesis of imidazole-containing compounds, including “this compound”, has been a topic of interest in the field of chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 249.62 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Research on compounds with imidazole scaffolds, including those similar to 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine, has highlighted their role as selective inhibitors of p38 MAP kinase, which is responsible for the release of proinflammatory cytokines. These studies emphasize the design, synthesis, and activity of inhibitors aimed at improving selectivity and potency through structural modifications, providing insights into the molecular architecture required for effective kinase inhibition (Scior et al., 2011).

Optical Sensors and Biological Applications

Compounds incorporating heteroatoms, as found in pyrimidine derivatives, have been commonly employed in the synthesis of optical sensors due to their biological and medicinal relevance. The versatility of these compounds, including their ability to form both coordination and hydrogen bonds, makes them suitable for sensing applications, demonstrating the significant overlap between organic chemistry and sensor technology (Jindal & Kaur, 2021).

Heterocyclic N-oxide in Organic Synthesis and Drug Development

The exploration of heterocyclic N-oxide derivatives, including those from imidazole, has shown their importance in organic synthesis, catalysis, and drug applications. These compounds are celebrated for their functionalities in metal complexes formation, catalyst design, asymmetric synthesis, and exhibiting potential in medicinal applications with activities against cancer, bacterial infections, and inflammation (Li et al., 2019).

Advanced Materials and Solid-Phase Extraction

Ionic liquids, often synthesized with imidazole derivatives, have contributed significantly to the advancement of materials science. These substances have been utilized to modify materials for solid-phase extraction, showcasing their role in enhancing the efficiency and selectivity of analytical procedures. The modification of materials with ionic liquids, primarily based on imidazole, demonstrates their potential in improving chromatographic and electrophoretic separations (Vidal, Riekkola, & Canals, 2012).

Synthetic Biology and Unnatural Base Pairs

Research into the development of unnatural base pairs for synthetic biology applications has identified imidazole derivatives as crucial components. These studies have unveiled the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns, highlighting the potential of imidazole-based compounds in expanding the genetic alphabet and enabling novel biological functions (Saito-Tarashima & Minakawa, 2018).

properties

IUPAC Name |

2-imidazol-1-yl-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUQWWQTPRLRLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682402 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215266-61-7 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)

![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)

![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)